An In-depth Technical Guide to the Physical Properties of 2-Chloro-3-nitrobenzenesulfonamide
An In-depth Technical Guide to the Physical Properties of 2-Chloro-3-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-nitrobenzenesulfonamide is a substituted aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The precise arrangement of the chloro, nitro, and sulfonamide functional groups on the benzene ring dictates the molecule's physicochemical properties, which in turn influence its reactivity, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation into a therapeutic agent. This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Chloro-3-nitrobenzenesulfonamide, alongside detailed experimental protocols for their determination.
Chemical Identity and Structure
Molecular Formula: C₆H₅ClN₂O₄S[1]
Molecular Weight: 236.63 g/mol [1]
CAS Number: 1261761-91-4[1]
Chemical Structure:
Figure 1: Chemical structure of 2-Chloro-3-nitrobenzenesulfonamide.
Physicochemical Properties
A summary of the available physical and chemical properties of 2-Chloro-3-nitrobenzenesulfonamide is presented in Table 1. It is important to note that while some fundamental properties are well-established, others, such as melting point and boiling point, are based on predictions and require experimental verification for this specific isomer.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₂O₄S | [1] |
| Molecular Weight | 236.63 g/mol | [1] |
| CAS Number | 1261761-91-4 | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available (experimental) | |
| Boiling Point | 438.7 ± 55.0 °C (Predicted) | [2] |
| Density | 1.664 ± 0.06 g/cm³ (Calculated) | [1] |
| Solubility in Water | Very slightly soluble (0.47 g/L at 25 °C) (Calculated) | [1] |
| pKa | Not available |
Experimental Protocols
Due to the limited availability of experimental data for 2-Chloro-3-nitrobenzenesulfonamide, this section provides detailed, generalized protocols for the determination of its key physical properties. These methods are standard in organic chemistry and pharmaceutical sciences.
Workflow for Physicochemical Characterization
Figure 2: A generalized workflow for the synthesis and characterization of a novel chemical entity like 2-Chloro-3-nitrobenzenesulfonamide.
Synthesis of 2-Chloro-3-nitrobenzenesulfonamide (Generalized Protocol)
A plausible synthetic route to 2-Chloro-3-nitrobenzenesulfonamide involves the chlorosulfonation of 2-chloro-1-nitrobenzene followed by amination. This approach is adapted from synthetic procedures for related nitrobenzenesulfonamides.[3]
Materials:
-
2-chloro-1-nitrobenzene
-
Chlorosulfonic acid
-
Ammonium hydroxide
-
Ice
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and equipment
Procedure:
-
Chlorosulfonation: In a fume hood, cautiously add 2-chloro-1-nitrobenzene dropwise to an excess of ice-cold chlorosulfonic acid with stirring. The reaction is highly exothermic and releases HCl gas.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice to quench the excess chlorosulfonic acid. The product, 2-chloro-3-nitrobenzenesulfonyl chloride, will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Amination: Dissolve the crude 2-chloro-3-nitrobenzenesulfonyl chloride in a suitable organic solvent such as dichloromethane.
-
Cool the solution in an ice bath and slowly add an excess of concentrated ammonium hydroxide with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2-Chloro-3-nitrobenzenesulfonamide.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Determination of Melting Point
The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Finely grind a small amount of the purified 2-Chloro-3-nitrobenzenesulfonamide using a mortar and pestle.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Measurement: Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample at a rate of 10-20 °C per minute for a preliminary, approximate measurement.
-
Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the approximate melting point.
-
Record the melting range: Note the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. For a pure compound, this range should be narrow (0.5-2 °C).[4][5][6]
Solubility Assessment
Understanding the solubility of a compound in various solvents is essential for reaction setup, purification, and formulation.
Materials:
-
2-Chloro-3-nitrobenzenesulfonamide
-
A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane, dimethyl sulfoxide (DMSO))
-
Small test tubes or vials
-
Vortex mixer or shaker
Procedure (Qualitative):
-
Place approximately 10-20 mg of the compound into separate, labeled test tubes.
-
Add 1 mL of a solvent to each tube.
-
Vigorously agitate the mixture using a vortex mixer or by shaking for at least one minute.
-
Visually observe and record whether the compound is soluble, partially soluble, or insoluble in each solvent at room temperature.[7][8][9][10]
Procedure (Quantitative - Shake-Flask Method):
-
Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for an extended period (24-72 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the saturated solution by centrifugation and/or filtration through a syringe filter.
-
Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a calibration curve.[11]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Chloro-3-nitrobenzenesulfonamide is not widely available, information can be extrapolated from related nitro- and chloro-substituted aromatic compounds and sulfonamides.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when dealing with fine powders or volatile solvents.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.
-
Inhalation: Avoid inhaling dust or vapors.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This technical guide provides a foundational understanding of the physical properties of 2-Chloro-3-nitrobenzenesulfonamide. While some key identifiers are established, there is a clear need for experimental determination of properties such as the melting point to fully characterize this compound. The provided generalized experimental protocols offer a robust framework for researchers to obtain this critical data, thereby enabling further exploration of this molecule's potential in drug discovery and development.
References
-
Edisco. Melting point determination. [Link]
-
Solubility test for Organic Compounds. (2024, September 24). [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. [Link]
-
Northern Arizona University. Experiment 1 - Melting Points. (2013, April 15). [Link]
-
University of Calgary. Melting point determination. [Link]
-
University of South Alabama. Melting Point Determination. (2012, August 16). [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
Organic Communications Articles. ACG Publications. [Link]
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